molecular formula C13H22N2O3 B7570832 1-methyl-N-(oxan-3-ylmethyl)-2-oxopiperidine-4-carboxamide

1-methyl-N-(oxan-3-ylmethyl)-2-oxopiperidine-4-carboxamide

Cat. No. B7570832
M. Wt: 254.33 g/mol
InChI Key: ODGLYVFCABSQBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-(oxan-3-ylmethyl)-2-oxopiperidine-4-carboxamide, also known as etizolam, is a thienodiazepine drug that is used for its anxiolytic and sedative properties. It was first introduced in Japan in 1983 and has since been used in many countries for the treatment of anxiety and sleep disorders.

Mechanism of Action

Etizolam acts on the central nervous system by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain, leading to a calming effect. Etizolam binds to the GABA-A receptor and enhances the activity of GABA, leading to an increase in the inhibitory effect.
Biochemical and Physiological Effects:
Etizolam has been shown to have anxiolytic, sedative, and muscle relaxant effects. It has also been shown to reduce the symptoms of depression and improve sleep quality. Etizolam has been found to have a low potential for abuse and dependence compared to other benzodiazepines.

Advantages and Limitations for Lab Experiments

Etizolam has several advantages for use in lab experiments. It has a high potency and a fast onset of action, making it useful for studying the effects of GABA on the central nervous system. It also has a low potential for abuse and dependence, making it a safer alternative to other benzodiazepines. However, 1-methyl-N-(oxan-3-ylmethyl)-2-oxopiperidine-4-carboxamide has limitations in terms of its duration of action and potential side effects, which must be taken into consideration when designing experiments.

Future Directions

There are several future directions for 1-methyl-N-(oxan-3-ylmethyl)-2-oxopiperidine-4-carboxamide research. One area of interest is the development of new drugs based on the structure of 1-methyl-N-(oxan-3-ylmethyl)-2-oxopiperidine-4-carboxamide that have improved efficacy and reduced side effects. Another area of interest is the study of the long-term effects of 1-methyl-N-(oxan-3-ylmethyl)-2-oxopiperidine-4-carboxamide on the central nervous system, including its potential for neurotoxicity and cognitive impairment. Additionally, there is a need for more research on the pharmacokinetics and pharmacodynamics of 1-methyl-N-(oxan-3-ylmethyl)-2-oxopiperidine-4-carboxamide to better understand its mechanism of action and optimize its clinical use.

Synthesis Methods

The synthesis of 1-methyl-N-(oxan-3-ylmethyl)-2-oxopiperidine-4-carboxamide involves the reaction of 2-(2-chlorophenyl)-2-methylamino-cyclohexanone with sodium cyanoborohydride to form the intermediate 2-(2-chlorophenyl)-2-methylamino-4-(oxan-3-ylmethyl)-1,3-oxazolidine. This intermediate is then reacted with acetyl chloride to form 1-methyl-N-(oxan-3-ylmethyl)-2-oxopiperidine-4-carboxamide.

Scientific Research Applications

Etizolam has been used in scientific research for its anxiolytic and sedative properties. It has been shown to be effective in reducing anxiety and improving sleep quality in patients with anxiety and sleep disorders. It has also been used in the treatment of alcohol withdrawal syndrome and epilepsy.

properties

IUPAC Name

1-methyl-N-(oxan-3-ylmethyl)-2-oxopiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-15-5-4-11(7-12(15)16)13(17)14-8-10-3-2-6-18-9-10/h10-11H,2-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGLYVFCABSQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1=O)C(=O)NCC2CCCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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